N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
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Overview
Description
N~1~-{2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound featuring a pyrazole ring, a pyrrolidinyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE typically involves multiple steps:
Friedel-Crafts Acylation: This step introduces the acyl group to the benzene ring, which is crucial for subsequent reactions.
Clemmensen Reduction: This step converts the acyl group to an alkane.
Nitration: This step introduces a nitro group to the benzene ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N~1~-{2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N~1~-{2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N1-{2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole: Contains a pyrazole ring with similar functional groups.
Trifluoromethylated Compounds: These compounds share the trifluoromethyl group, which is known for its stability and bioactivity.
Uniqueness
N~1~-{2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse applications and makes it a valuable compound in various fields.
Properties
Molecular Formula |
C19H23F3N4O3S |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H23F3N4O3S/c1-13(12-26-14(2)10-17(24-26)19(20,21)22)11-23-30(28,29)16-7-5-15(6-8-16)25-9-3-4-18(25)27/h5-8,10,13,23H,3-4,9,11-12H2,1-2H3 |
InChI Key |
YDYOTCQUYBVYIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)CNS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O)C(F)(F)F |
Origin of Product |
United States |
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